2,3,4,5,6-Pentamethylbenzyl chloride 2,3,4,5,6-Pentamethylbenzyl chloride
Brand Name: Vulcanchem
CAS No.: 484-65-1
VCID: VC3694103
InChI: InChI=1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3
SMILES: CC1=C(C(=C(C(=C1C)C)CCl)C)C
Molecular Formula: C12H17Cl
Molecular Weight: 196.71 g/mol

2,3,4,5,6-Pentamethylbenzyl chloride

CAS No.: 484-65-1

Cat. No.: VC3694103

Molecular Formula: C12H17Cl

Molecular Weight: 196.71 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5,6-Pentamethylbenzyl chloride - 484-65-1

Specification

CAS No. 484-65-1
Molecular Formula C12H17Cl
Molecular Weight 196.71 g/mol
IUPAC Name 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene
Standard InChI InChI=1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3
Standard InChI Key CXUAEBDTJFKMBV-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1C)C)CCl)C)C
Canonical SMILES CC1=C(C(=C(C(=C1C)C)CCl)C)C

Introduction

Chemical Structure and Properties

2,3,4,5,6-Pentamethylbenzyl chloride is characterized by its unique molecular structure that consists of a benzene ring with five methyl groups occupying all available positions and a chloromethyl group. The presence of multiple methyl groups confers specific steric and electronic properties to the molecule, influencing its reactivity patterns and applications in synthetic chemistry.

Chemical Identifiers

The compound is uniquely identified through various systematic naming conventions and registry numbers that facilitate its recognition in chemical databases and literature.

Table 1: Chemical Identifiers of 2,3,4,5,6-Pentamethylbenzyl Chloride

ParameterValue
CAS Number484-65-1
IUPAC Name1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene
Molecular FormulaC12H17Cl
Molecular Weight196.72 g/mol
EINECS207-608-7

Alternative names for this compound include benzene, (chloromethyl)pentamethyl- and 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene, which are used in various scientific literature and commercial catalogs .

Physical Properties

2,3,4,5,6-Pentamethylbenzyl chloride exhibits specific physical properties that define its behavior under various conditions and influence its handling requirements in laboratory settings.

Table 2: Physical Properties of 2,3,4,5,6-Pentamethylbenzyl Chloride

PropertyValue
Physical FormCrystalline powder to crystals
ColorWhite to light yellow
Melting Point80-85°C
Boiling Point140-142°C (at 0.8 mm Hg)
Flash Point140-142°C (at 0.8 mm Hg)
Density0.9799 (estimate)
Refractive Index1.5220 (estimate)

The compound is characterized as a white to light yellow crystalline powder with a defined melting point range of 80-85°C . It is noteworthy that the compound has lachrymatory properties, meaning it can induce tear production upon exposure, which necessitates careful handling .

Synthesis and Preparation

The synthesis of 2,3,4,5,6-pentamethylbenzyl chloride typically involves the chloromethylation of pentamethylbenzene or direct chlorination of pentamethylbenzyl alcohol. Several approaches have been documented in the literature, with varying reagents, conditions, and yields.

Synthetic Routes

One documented synthetic approach involves the use of trimethylsilyl chloride (TMSCl) in the presence of sodium montmorillonite (Na-Mont) as a catalyst. This methodology represents an efficient route for the preparation of 2,3,4,5,6-pentamethylbenzyl chloride under mild conditions .

The general procedure involves:

  • Placing Na-Mont (30 mg), pentamethylbenzene (1 mmol, 0.18 g), TMSCl (2 mmol, 0.22 g, 0.25 mL), and dichloromethane (5 mL) in a flask

  • Stirring the mixture at room temperature for approximately 40 minutes

  • Filtering off the solid material and concentrating the filtrate

  • Isolating the product by Kugelrohr distillation under vacuum, yielding 90% of the desired product as a colorless liquid

This synthetic approach was reported by Tandiary, Masui, and Onaka in Synlett (2014), demonstrating an efficient route to benzyl chlorides using mild reaction conditions .

SupplierPurityQuantityPrice
TCI America≥98.0% (GC)5gAvailable
TCI America≥98.0% (GC)25gAvailable
CymitQuimicaNot specified5g292.00 €
CymitQuimicaNot specified25g1,074.00 €

The compound is typically supplied as a white to light yellow crystalline powder with high purity levels (≥98.0% as determined by gas chromatography) . Commercial suppliers often provide safety data sheets and technical specifications for proper handling and storage of the compound .

Applications in Research

2,3,4,5,6-Pentamethylbenzyl chloride serves as a valuable synthetic intermediate in various chemical transformations, particularly in the preparation of specialized benzimidazolium salts and other nitrogen-containing heterocycles.

Medicinal Chemistry Applications

One significant application of 2,3,4,5,6-pentamethylbenzyl chloride is in the synthesis of 1-(allyl)-3-(2,3,4,5,6-pentamethylbenzyl)benzimidazolium chloride, a compound that has been investigated for potential anti-cancer properties . This benzimidazolium derivative belongs to the family of N-heterocyclic carbenes, which are frequently studied for their bioactivities.

Research conducted on this derivative includes:

  • Structural optimization using density functional theory (DFT)-based calculation methods

  • Analysis of interactions with VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and TrxR (Thioredoxin Reductase) crystal structures

  • Molecular docking studies to evaluate potential anti-cancer activity

The N-heterocyclic carbene derivatives synthesized from 2,3,4,5,6-pentamethylbenzyl chloride represent promising candidates for medicinal chemistry, particularly in the development of novel anti-cancer agents. The study of these compounds through in-silico methods provides valuable preliminary information for designing more suitable molecules with enhanced bioactivities .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, 2,3,4,5,6-pentamethylbenzyl chloride serves as a reagent for introducing the pentamethylbenzyl protecting group or as a building block for more complex molecular structures. The steric hindrance provided by the five methyl groups confers unique reactivity patterns that can be exploited in selective chemical transformations.

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